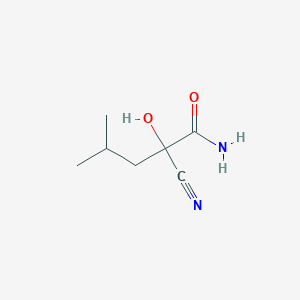

2-Cyano-2-hydroxy-4-methylpentanamide

Description

2-Cyano-2-hydroxy-4-methylpentanamide is a synthetic amide derivative characterized by a cyano (-CN) group at the 2-position, a hydroxyl (-OH) group adjacent to the cyano moiety, and a methyl branch at the 4-position of the pentanamide backbone. This structural configuration confers unique physicochemical properties, including polarity from the hydroxyl and cyano groups and moderate lipophilicity due to the methyl substituent.

Properties

CAS No. |

89852-05-1 |

|---|---|

Molecular Formula |

C7H12N2O2 |

Molecular Weight |

156.18 g/mol |

IUPAC Name |

2-cyano-2-hydroxy-4-methylpentanamide |

InChI |

InChI=1S/C7H12N2O2/c1-5(2)3-7(11,4-8)6(9)10/h5,11H,3H2,1-2H3,(H2,9,10) |

InChI Key |

XNJXXFDUZWZWKH-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CC(C#N)(C(=O)N)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyano-2-hydroxy-4-methylpentanamide can be achieved through several methods. One common approach involves the cyanoacetylation of amines. This method typically involves the reaction of an amine with a cyanoacetate under specific conditions to yield the desired cyanoacetamide derivative . The reaction can be carried out without solvents at room temperature or with heating, depending on the specific amine and cyanoacetate used .

Industrial Production Methods

Industrial production of 2-Cyano-2-hydroxy-4-methylpentanamide may involve more scalable and efficient methods. These methods often include the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the product. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

2-Cyano-2-hydroxy-4-methylpentanamide can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The cyano group can be reduced to form primary amines.

Substitution: The amide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

Substitution: Nucleophiles such as hydroxylamine (NH₂OH) or hydrazine (N₂H₄) can be used for substitution reactions.

Major Products

Oxidation: Ketones or aldehydes.

Reduction: Primary amines.

Substitution: Oximes or hydrazones.

Scientific Research Applications

2-Cyano-2-hydroxy-4-methylpentanamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.

Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-Cyano-2-hydroxy-4-methylpentanamide involves its interaction with specific molecular targets and pathways. The cyano group can act as an electrophile, participating in nucleophilic addition reactions. The hydroxyl group can form hydrogen bonds, influencing the compound’s reactivity and interactions with biological molecules. The amide group can engage in hydrogen bonding and other interactions, affecting the compound’s overall activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2-cyano-2-hydroxy-4-methylpentanamide with structurally related compounds from published literature, focusing on molecular properties, synthesis yields, and functional group contributions.

Functional Group Variations

- 2-(1,3-Dioxoisoindolin-2-yl)-4-methylpentanamide Derivatives (): These compounds feature a 1,3-dioxoisoindolinyl group instead of the cyano-hydroxyl motif. For example, a derivative with a pyridin-2-yl sulfamoyl phenyl group (C24H23N5O5S) exhibits a molecular weight of 493.53 g/mol and a melting point of 83°C. The bulky dioxoisoindolinyl substituent enhances steric hindrance, reducing solubility in polar solvents compared to 2-cyano-2-hydroxy-4-methylpentanamide. Yields for these derivatives range from 65–76%, suggesting moderate synthetic efficiency .

- N-Cyclohexyl-2-((2-Methoxyethyl)(pyridin-4-yl)amino)-4-methylpentanamide (II-2) (): This compound (C20H33N3O2) has a molecular weight of 347.49 g/mol and a higher melting point (115–116°C) due to the rigid pyridinyl amino group and cyclohexyl moiety. The methoxyethyl side chain increases hydrophilicity, but the absence of a hydroxyl group limits hydrogen-bonding capacity relative to 2-cyano-2-hydroxy-4-methylpentanamide .

Backbone Modifications

- 2-Cyano-N-[(Methylamino)carbonyl]acetamide (): With a shorter acetamide backbone (C5H7N3O2, MW 157.13 g/mol), this compound lacks the 4-methylpentanamide structure but shares the cyano group. Its reduced molecular weight correlates with higher volatility and lower thermal stability compared to 2-cyano-2-hydroxy-4-methylpentanamide. Toxicological data are sparse for both compounds, warranting caution in handling .

Sulfamoyl Phenyl Derivatives ():

However, their larger molecular weights (>450 g/mol) and complex substituents result in lower synthetic yields (58–65%) compared to simpler analogs like 2-cyano-2-hydroxy-4-methylpentanamide .

Data Table: Key Properties of Compared Compounds

Research Implications

- Solubility and Bioactivity: The hydroxyl group in 2-cyano-2-hydroxy-4-methylpentanamide likely improves aqueous solubility compared to sulfamoyl or dioxoisoindolinyl derivatives, which are more lipophilic .

- Synthetic Accessibility : Simpler backbones (e.g., acetamide derivatives) may offer higher synthetic yields but lack the structural complexity needed for targeted applications .

- Toxicity Profile : All compared compounds lack comprehensive toxicological data, emphasizing the need for further study .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.